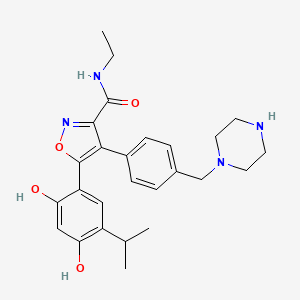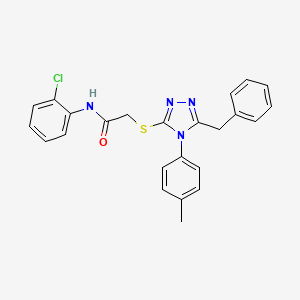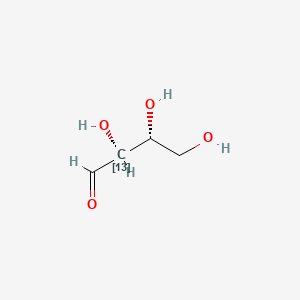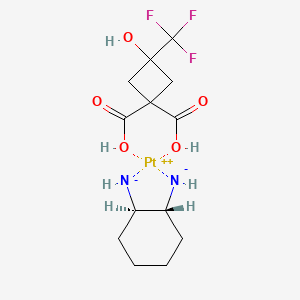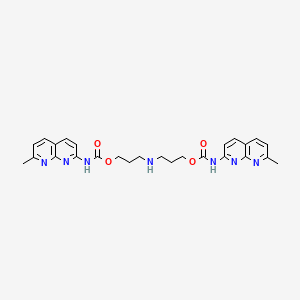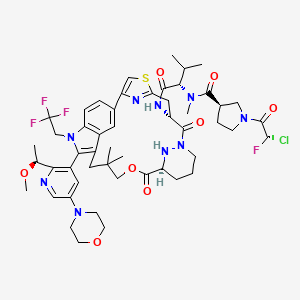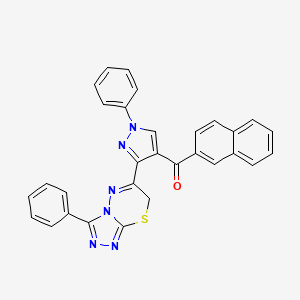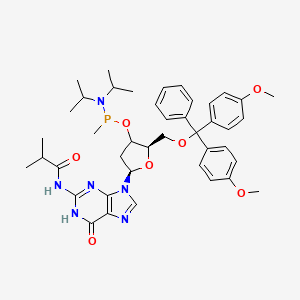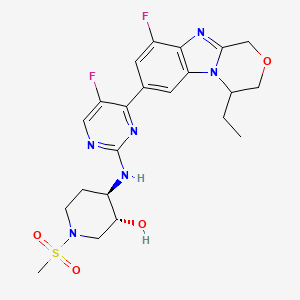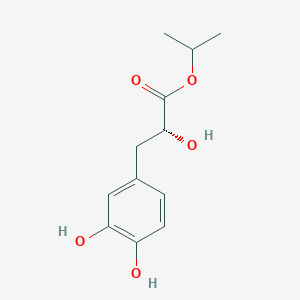
(R)-Idhp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Idhp, also known as ®-2-Iodohippuric acid, is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an iodine atom attached to the aromatic ring of hippuric acid, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Iodohippuric acid typically involves the iodination of hippuric acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of hippuric acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Iodohippuric acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Iodohippuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hippuric acid, such as hydroxylated or aminated compounds, which have distinct properties and applications.
Scientific Research Applications
®-2-Iodohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: It serves as a radiolabeled tracer in diagnostic imaging techniques, particularly in renal function tests.
Industry: ®-2-Iodohippuric acid is employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Iodohippuric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its diverse effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Iodohippuric acid: The enantiomer of ®-2-Iodohippuric acid with similar chemical properties but different biological activities.
2-Bromohippuric acid: A compound with a bromine atom instead of iodine, exhibiting different reactivity and applications.
2-Chlorohippuric acid: A chlorinated analog with distinct chemical and biological properties.
Uniqueness
®-2-Iodohippuric acid is unique due to the presence of the iodine atom, which imparts specific reactivity and binding characteristics. This makes it particularly valuable in applications requiring high specificity and sensitivity, such as radiolabeling and diagnostic imaging.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
propan-2-yl (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-12(16)11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11,13-15H,6H2,1-2H3/t11-/m1/s1 |
InChI Key |
ZYFWDUKUSGLMGL-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

